Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine structure
942-70-1 structure
商品名:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
CAS番号:942-70-1
MF:C8H6FN3S
メガワット:195.216742992401
MDL:MFCD00981219
CID:803200
PubChem ID:24884642

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-
    • 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole
    • 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol
    • 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
    • 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine
    • 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)
    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine
    • MLS000106676
    • CCG-200216
    • SR-01000402366
    • 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-
    • CHEMBL1711247
    • MFCD00981219
    • 942-70-1
    • F0345-3713
    • Cambridge id 5554904
    • STK346807
    • AKOS000225522
    • Oprea1_492697
    • 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%
    • HMS2461A20
    • SMR000111053
    • SR-01000402366-1
    • SCHEMBL1143313
    • 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&
    • AB07890
    • DB-005944
    • DTXSID10339176
    • Oprea1_665684
    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #
    • NS-01913
    • MDL: MFCD00981219
    • インチ: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
    • InChIKey: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(C2SC(N)=NN=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 195.02700
  • どういたいしつりょう: 195.027
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.423g/cm3
  • ゆうかいてん: 238-243 °C
  • ふってん: 351.9ºC at 760mmHg
  • フラッシュポイント: 166.6ºC
  • 屈折率: 1.643
  • PSA: 80.04000
  • LogP: 2.50760

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36
  • セキュリティの説明: S26
  • 危険物標識: Xn
  • リスク用語:R22

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM305164-25g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%
25g
$646 2024-07-19
Life Chemicals
F0345-3713-2.5g
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%+
2.5g
$72.0 2023-09-07
abcr
AB219777-25g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; .
942-70-1 95%
25g
€695.00 2025-02-15
Life Chemicals
F0345-3713-10g
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%+
10g
$199.0 2023-09-07
TRC
F594485-500mg
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1
500mg
$ 98.00 2023-04-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
663557-5G
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 97%
5G
¥3807.03 2022-02-24
abcr
AB219777-25 g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; .
942-70-1 95%
25 g
€745.50 2023-07-20
abcr
AB219777-1g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; .
942-70-1 95%
1g
€99.80 2025-02-15
Ambeed
A573825-1g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%
1g
$40.0 2025-03-18
Crysdot LLC
CD11007508-25g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95+%
25g
$457 2024-07-19

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines
Darehkordi, Ali; Zarezadeh Abarqouei, Behnam; Rahmani, Fariba, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  15 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ;  4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
リファレンス
PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles
Han, Yingzhi; Sun, Yadong; Abdukader, Ablimit; Liu, Bifu; Wang, Duozhi, Catalysis Letters, 2018, 148(11), 3486-3491

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C
1.2 Reagents: Water ;  4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
リファレンス
New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic properties
Alegaon, Shankar G.; Alagawadi, Kallanagouda R., Medicinal Chemistry Research, 2012, 21(6), 816-824

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  2 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Phosphorus oxychloride ;  15 min, 120 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
リファレンス
An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiation
Dhotre, Bharat; Dobhal, Bhagwan singh; Raut, Santosh; Kale, Amol; Arif, Pathan Mohd, To Chemistry Journal, 2020, 6, 61-65

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  120 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles
Liu, Yuting; Zhou, Ying; Yin, Dawei, Jingxi Shiyou Huagong, 2011, 28(1), 61-63

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  rt; 1 h, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ;  pH 8, cooled
リファレンス
Synthesis of glycine derivatives as aminopeptidase inhibitors
Huang, Hui-Ming; Liang, Hui; Li, Min; Chen, Gen-Lin; Liu, Cheng-Mei, Nanchang Daxue Xuebao, 2011, 51(3), 8-12

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0.5 - 2 h, 75 °C
1.2 Solvents: Water ;  75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly
Kumar, Hariom ; Dhameja, Manoj ; Kurella, Sirisha; Uma, Adepally; Gupta, Preeti, Archiv der Pharmazie (Weinheim, 2023, 356(8),

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
リファレンス
Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffold
Tu, Guo-Gang; Li, Shao-Hua; Huang, Hui-Ming; Li, Gang; Xiong, Fang; et al, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C
1.2 Reagents: Water ;  4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
リファレンス
The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitors
Li, Shao-hua; Li, Gang; Huang, Hui-ming; Xiong, Fang; Liu, Cheng-mei; et al, Archives of Pharmacal Research, 2008, 31(10), 1231-1239

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
リファレンス
Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells
Liu, Zheng; Bian, Ming; Ma, Qian-Qian; Zhang, Zhuo; Du, Huan-Huan; et al, Molecules, 2020, 25(22),

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
リファレンス
Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidates
Tang, Chenghao; Chen, Xingju; Yang, Shengzhou; Guo, Wenbo; Yang, Xiumei; et al, Phosphorus, 2023, 198(8), 627-631

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) Solvents: Water ;  3 min, reflux
リファレンス
FeCl3-promoted synthesis of 1,3,4-thiadiazoles under combined microwave and ultrasound irradiation in water
Feng, Huangdi; Ying, Xili; Peng, Yanqing; Eycken, Erik V.; Liu, Chuanduo; et al, Monatshefte fuer Chemie, 2013, 144(5), 681-686

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Polyethylene glycol ;  10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
リファレンス
Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles
Prasad, Malavattu G.; Lakshmi, Chapala V.; Katari, Naresh K.; Pal, Manojit, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, 75 °C
1.2 Solvents: Water ;  4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif
Guan, Peng; Wang, Lei; Hou, Xuben; Wan, Yichao; Xu, Wenfang; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Tosylhydrazine ,  Iodine Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions
Zhu, Fuyuan; Yan, Zhaohua ; Ai, Chengmei; Wang, Yanmei; Lin, Sen, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  rt → 75 °C; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agents
Ramprasad, Jurupula; Nayak, Nagabhushana; Dalimba, Udayakumar, European Journal of Medicinal Chemistry, 2015, 106, 75-84

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives
Ramprasad, Jurupula; Nayak, Nagabhushana; Dalimba, Udayakumar; Yogeeswari, Perumal; Sriram, Dharmarajan; et al, European Journal of Medicinal Chemistry, 2015, 95, 49-63

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ;  1 min, rt; 5 min, rt → 60 °C
リファレンス
Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles
Kumar, Parmod; Phougat, Harshita; Kumar, Anil; Verma, Anurakshee; Singh, Karan, Organic Preparations and Procedures International, 2023, 55(1), 91-98

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
リファレンス
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; Agarawal, Avantika; Parmar, Poonam; Thakur, Bhupendra Singh; Veerasamy, Ravichandran; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
A844896
清らかである:99%
はかる:25g
価格 ($):378.0